molecular formula C10H13ClFN B15092089 (2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride

(2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B15092089
M. Wt: 201.67 g/mol
InChI Key: WOZFKQCJNIDQPL-UHFFFAOYSA-N
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Description

(2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS 1218935-60-4) is a chiral pyrrolidine derivative featuring a fluorinated aromatic substituent. Its structure comprises a five-membered pyrrolidine ring with a 4-fluorophenyl group at the second carbon position in the (S)-configuration, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the pharmacological relevance of fluorinated pyrrolidines, which are often explored as building blocks for bioactive molecules. The hydrochloride salt enhances solubility and stability, making it suitable for experimental and industrial applications .

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

2-(4-fluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H

InChI Key

WOZFKQCJNIDQPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Key Advantages:

  • High Stereoselectivity : The Ir-L9 catalyst ensures >98% enantiomeric excess (e.e.) by directing hydrogen addition to the re face of the enamine.
  • Scalability : Reactions proceed in toluene/THF (5:1), facilitating solvent recovery.

Limitations:

  • Cost : Iridium catalysts and high-pressure H₂ equipment increase operational expenses.
  • Intermediate Isolation : The TFA deprotection step requires rigorous moisture control to prevent side reactions.

Grignard Addition and Borohydride Reduction

A patent by CN104672121A outlines a cost-effective approach adapted for fluorophenylpyrrolidine derivatives (Figure 1). Although originally designed for 2R-(2,5-difluorophenyl)pyrrolidine, substituting 1,4-difluorobenzene with 4-fluorobenzene enables analogous synthesis:

  • Formation of Weinreb Amide : Reacting 4-fluorophenylacetone with N,O-dimethylhydroxylamine hydrochloride generates the corresponding amide (Step a).
  • Grignard Addition : Treatment with n-butyllithium and 4-fluorobenzene at −70°C produces a ketone intermediate (Step b).
  • Titanium-Mediated Cyclization : Ti(OEt)₄ facilitates pyrrolidine ring closure via intramolecular aldol condensation (Step c).
  • Stereoselective Reduction : Sodium borohydride (NaBH₄) reduces the ketone to the (2S)-alcohol at −50°C (Step d).
  • HCl Salt Formation : Final treatment with HCl/dioxane yields the hydrochloride salt in 78–83% yield.

Key Advantages:

  • Cost Efficiency : NaBH₄ replaces expensive lithium triethylborohydride, reducing fire hazards.
  • Temperature Optimization : Conducting reductions at −50°C (vs. −78°C) lowers energy costs while maintaining 56% yield.

Limitations:

  • Byproducts : Competing elimination reactions during cyclization necessitate silica gel purification.

Reductive Amination of Chiral Aldehydes

PMC3174355 reports a versatile route for chiral pyrrolidines via reductive amination (Scheme 2). Applying this to (2S)-2-(4-fluorophenyl)pyrrolidine:

  • Aldehyde Synthesis : Ozonolysis of a cis-allylic alcohol generates a chiral aldehyde.
  • Reductive Amination : The aldehyde reacts with 2,2-difluoro-2-(4-fluorophenyl)ethylamine using sodium triacetoxyborohydride (NaBH(OAc)₃), yielding the secondary amine.
  • Deprotection : HCl in methanol removes Boc groups, producing the hydrochloride salt with 99% purity.

Key Advantages:

  • Modularity : Adaptable for diverse amine substituents.
  • Mild Conditions : NaBH(OAc)₃ avoids extreme temperatures.

Limitations:

  • Multi-Step Process : Overall yield drops to ~10% after five steps.

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics of Preparation Routes

Method Catalyst/Reagent Yield (%) e.e. (%) Cost Index Scalability
Asymmetric Hydrogenation Ir-L9, H₂ 90 >98 High Moderate
Grignard/NaBH₄ n-BuLi, Ti(OEt)₄ 78–83 >98 Low High
Reductive Amination NaBH(OAc)₃ 10 >95 Moderate Low

Key Observations :

  • The Grignard/NaBH₄ method balances cost and yield, ideal for industrial production.
  • Asymmetric hydrogenation excels in stereochemical control but requires specialized equipment.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 2H, ArH), 7.10–6.95 (m, 2H, ArH), 3.85–3.70 (m, 1H, CH-N), 3.20–2.90 (m, 4H, pyrrolidine-H).
  • ¹⁹F NMR : δ −115.2 (s, 1F, Ar-F).

High-Performance Liquid Chromatography (HPLC)

  • Column : Chiralpak AD-H (4.6 × 250 mm).
  • Mobile Phase : Hexane/isopropanol (80:20) with 0.1% diethylamine.
  • Retention Time : 12.4 min (S-enantiomer).

X-ray Crystallography

Crystal structures resolved for analogs (PMC3174355) confirm the (2S) configuration via Flack parameter analysis (x = −0.02(2)).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen facilitates nucleophilic substitution, particularly in alkylation and arylation processes:

Reaction TypeConditionsProducts FormedYield (%)Source
N-AlkylationK₂CO₃, DMF, 60°C, 12hTertiary amine derivatives72–85
Buchwald-Hartwig CouplingPd(dba)₂, Xantphos, Cs₂CO₃, 100°CAryl-substituted pyrrolidines68
  • Mechanistic Insight : The reaction proceeds via deprotonation of the pyrrolidine NH group, forming a nucleophilic amine that attacks electrophilic partners (e.g., alkyl halides or aryl bromides).

Oxidation Reactions

Controlled oxidation of the pyrrolidine ring produces ketones or imines:

Oxidizing AgentSolventTemperatureProductSelectivitySource
MnO₂CH₂Cl₂RT, 6h2-(4-Fluorophenyl)pyrrolidone89%
NaIO₄H₂O/THF0°C, 2hImine intermediates75%
  • Key Observation : Oxidations are stereospecific, retaining the (2S)-configuration at the chiral center .

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions:

ReactionCatalyst/ReagentConditionsProductYield (%)Source
Catalytic HydrogenationH₂, Pd/CEtOH, 50°C, 5hSaturated pyrrolidine94
Borane ReductionBH₃·THFTHF, 0°C → RT, 4hSecondary alcohol derivatives81
  • Functional Utility : Reductions are critical for modifying the compound’s lipophilicity in drug design .

Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation:

Coupling TypeConditionsPartnerProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CArylboronic acidsBiaryl-pyrrolidine hybrids63–78
Ullmann-TypeCuI, L-proline, DMSO, 110°CAryl iodidesN-Aryl derivatives70

Ring-Opening and Functionalization

Acid-mediated ring-opening yields linear amines for further derivatization:

Acid UsedConditionsProductApplicationSource
HCl (conc.)Reflux, 8h4-Fluorophenethylamine analogsPolymer precursors
TFART, 3hBoc-protected intermediatesPeptide mimetics

Cycloaddition Reactions

The pyrrolidine scaffold participates in [3+2] cycloadditions:

DipolarophileConditionsCycloadductDiastereomeric Ratio (dr)Source
NitroalkenesAuCl₃, DCE, 70°CPolycyclic pyrrolidines91:9
AzidesCuSO₄, sodium ascorbate, H₂O/THFTriazole-fused derivativesN/A

Comparative Reactivity with Analogues

A structural comparison highlights reactivity differences:

CompoundSubstituent PositionReaction Rate (vs. Parent)NotesSource
(2S)-2-(2-Fluorophenyl)Ortho-F1.5× faster alkylationSteric hindrance reduction
(2S)-2-(3-Fluorophenyl)Meta-F0.8× slower oxidationElectronic deactivation

Scientific Research Applications

2-(4-Fluorophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride with four structurally related compounds identified in the literature (Table 1). Key differences in substituent patterns, stereochemistry, ring size, and salt form are highlighted, along with implications for physicochemical and biological properties.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name CAS Substituent Position(s) Ring Type Stereochemistry Salt Form Similarity Score
This compound 1218935-60-4 4-Fluoro Pyrrolidine S Hydrochloride Reference
(S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride 1443624-23-4 2,5-Difluoro Pyrrolidine S Hydrochloride 1.00
2-(2,4-Difluorophenyl)pyrrolidine hydrochloride 1189996-39-1 2,4-Difluoro Pyrrolidine Not specified Hydrochloride 0.98
(R)-2-(2,5-Difluorophenyl)pyrrolidine 1218935-59-1 2,5-Difluoro Pyrrolidine R Free base 0.98
2-(2-Fluorophenyl)piperidine hydrochloride 1185010-62-1 2-Fluoro Piperidine Not specified Hydrochloride 0.96

Substituent Position and Electronic Effects

  • Mono- vs. Di-fluorination: The target compound’s 4-fluorophenyl group provides a para-substituted aromatic system, which contrasts with the ortho/di-fluorinated analogs (e.g., 2,5-difluoro or 2,4-difluoro substituents).
  • Piperidine vs. Pyrrolidine : The 2-(2-fluorophenyl)piperidine analog (CAS 1185010-62-1) has a six-membered ring, which may reduce ring strain compared to pyrrolidine. Piperidine derivatives often exhibit higher basicity (pKa ~11) than pyrrolidines (pKa ~10), influencing solubility and pharmacokinetics .

Stereochemical and Salt Form Differences

  • Enantiomeric Specificity : The (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine (CAS 1218935-59-1) demonstrates how stereochemistry impacts biological activity. For instance, (S)-configured compounds often show distinct target selectivity compared to (R)-forms in chiral environments .

Implications for Drug Design

  • Lipophilicity: Di-fluorinated analogs (e.g., CAS 1443624-23-4) may exhibit higher logP values than the mono-fluorinated target compound, affecting distribution and metabolism.
  • Target Engagement : The 4-fluoro substitution in the target compound avoids steric clashes common in ortho-substituted analogs, which could enhance binding to flat hydrophobic pockets in enzymes or receptors .

Biological Activity

(2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₃ClF
  • Molecular Weight : 188.67 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific receptors and enzymes, influencing several biological pathways. However, detailed mechanistic studies are still needed to elucidate the exact interactions and effects at the molecular level .

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to (2S)-2-(4-Fluorophenyl)pyrrolidine have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines .
    • A notable study reported an IC50 value of 0.65 µM for a related pyrrolidine derivative against MCF-7 cells, suggesting potential efficacy for this compound in cancer therapy .
  • Antimicrobial Activity :
    • The compound's structural analogs have demonstrated antibacterial and antifungal activities. In vitro tests revealed that certain pyrrolidine derivatives inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .
  • Neurological Effects :
    • Some studies have suggested that pyrrolidine derivatives can act as positive allosteric modulators (PAMs) for certain neurotransmitter receptors, potentially impacting cognitive functions and offering therapeutic avenues for neurological disorders .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction in treated cells compared to controls.

Cell LineIC50 Value (µM)
MCF-70.65
SK-MEL-22.41

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, various derivatives were tested against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC Value (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Candida albicans16.69

Q & A

Q. What are the standard synthetic routes for (2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Synthesis Pathways :
    • Chiral Resolution : Start with racemic mixtures and employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (2S)-enantiomer. Recrystallization in methanol/HCl yields the hydrochloride salt .
    • Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during pyrrolidine ring formation.
  • Optimization Tips :
    • Temperature Control : Maintain low temperatures (0–5°C) during HCl salt formation to prevent racemization .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for fluorophenyl group incorporation .
    • Yield Improvement : Sequential column chromatography (silica gel) and recrystallization achieve >95% purity .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Methodological Answer :

  • Analytical Techniques :
    • HPLC : Use chiral columns (e.g., Chiralpak IA) with UV detection at 254 nm to confirm enantiomeric excess (>99%) .
    • NMR Spectroscopy : Analyze 1^1H and 19^19F NMR spectra to verify the absence of regioisomers. The 4-fluorophenyl group shows distinct coupling patterns (e.g., doublets at ~7.2 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]+^+ = 229.1) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s interaction with biological targets?

Methodological Answer :

  • Case Study : The (2S) configuration enhances binding to serotonin receptors (e.g., 5-HT1A_{1A}) compared to the (2R)-enantiomer, as shown in docking simulations and competitive binding assays .
  • Experimental Design :
    • Comparative Studies : Synthesize both enantiomers and test affinity via radioligand displacement assays.
    • Structural Analysis : X-ray crystallography of ligand-receptor complexes reveals hydrogen bonding differences between enantiomers .
  • Data Interpretation : Contradictions in binding data may arise from solvent-induced conformational changes; use molecular dynamics simulations to account for flexibility .

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data?

Methodological Answer :

  • Root Cause Analysis :
    • HPLC Overestimation : Residual solvents (e.g., methanol) may co-elute with the compound, inflating purity values. Use TGA-MS to detect volatiles .
    • NMR Signal Overlap : Impurities with similar chemical shifts (e.g., diastereomers) require advanced techniques like 13^13C-DEPT or 2D NMR (COSY, HSQC) .
  • Mitigation Strategies :
    • Multi-Method Validation : Cross-validate purity using HPLC, NMR, and elemental analysis.
    • Sample Preparation : Lyophilize the compound to remove solvent artifacts before NMR .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer :

  • Storage Conditions :
    • Temperature : Store at –20°C in airtight containers under nitrogen to prevent hygroscopic degradation .
    • Light Sensitivity : Amber vials reduce photolytic decomposition of the fluorophenyl group .
  • Safety Protocols :
    • PPE : Use nitrile gloves and fume hoods during handling; the compound may cause skin irritation (H315) .
    • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

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